molecular formula C18H19N3O2 B11509910 2-(2-methyl-1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

2-(2-methyl-1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

Cat. No.: B11509910
M. Wt: 309.4 g/mol
InChI Key: ITHUPKSBMWNRJC-UHFFFAOYSA-N
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Description

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, combines the indole moiety with a nitrophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts in the hydrogenation or oxidation steps can improve the efficiency of the synthesis . Additionally, continuous flow reactors may be used to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, indole derivatives are known for their diverse activities, including antiviral, anticancer, and antimicrobial properties. This compound may be investigated for its potential to interact with biological targets and pathways, contributing to the development of new therapeutic agents .

Medicine

In medicine, indole derivatives have been studied for their role in modulating biological processes. This compound could be explored for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development .

Industry

Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. The unique properties of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For example, indole derivatives are known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE lies in its combination of the indole and nitrophenyl groups. This structural feature may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C18H19N3O2/c1-13-16(17-7-2-3-8-18(17)20-13)9-10-19-12-14-5-4-6-15(11-14)21(22)23/h2-8,11,19-20H,9-10,12H2,1H3

InChI Key

ITHUPKSBMWNRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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